3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid

Übersicht

Beschreibung

The compound “4-Hydroxy-1-naphthaldehyde” is closely related to your query . It has a linear formula of HOC10H7CHO and a molecular weight of 172.18 . It’s used in the preparation of racemic 1- and 2-naphthol analogues of tyrosine .

Molecular Structure Analysis

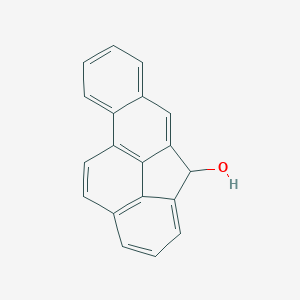

The molecular structure of a related compound, “4-Hydroxy-1-naphthaldehyde”, can be represented by the SMILES string Oc1ccc(C=O)c2ccccc12 .Physical And Chemical Properties Analysis

The related compound “4-Hydroxy-1-naphthaldehyde” has a melting point of 179-182 °C . Another related compound, “1,1-Dimethylethyl 3-hydroxy-3-(4-hydroxy-1-naphthalenyl)-1-piperidinecarboxylate”, has a boiling point of 530.6±50.0 °C and a density of 1.240±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Inhibition of IL-1 Generation

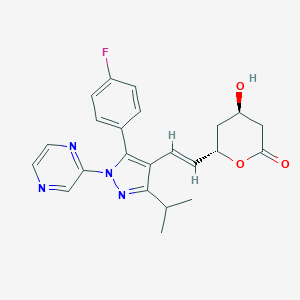

A series of 3-(4-hydroxy-1-naphthalenyl)-2-propenoic acids has been synthesized and evaluated for their ability to inhibit IL-1 generation. Studies using both in vitro systems with human monocytes and rat exudate macrophages, as well as in vivo rat models, revealed potent inhibition of IL-1 generation. This research identifies specific structural features that enhance this inhibitory effect, such as the presence of 3-alkoxy, 5-alkyl, and 4-hydroxy substituents on the naphthalene ring. One compound, in particular, demonstrated significant inhibitory activity in a rat model following oral administration, indicating potential applications in anti-inflammatory therapies (Tanaka et al., 1992).

Synthesis of Anti-Inflammatory Precursors

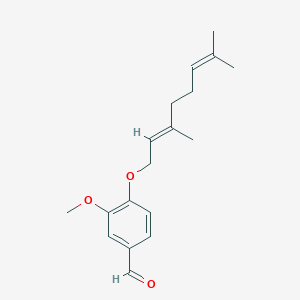

Research on the synthesis of 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory drug naproxen, has been conducted. The synthesis process involves several steps, including palladium-catalyzed reactions and regioselective addition, highlighting the compound's importance in the development of pharmaceuticals (Hiyama et al., 1990).

Photolabile Protection of Biochemicals

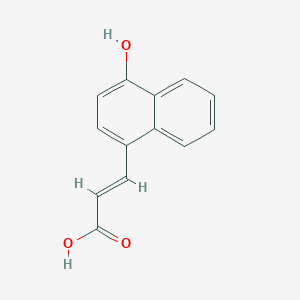

3-Hydroxy-2-naphthalenemethanol has been investigated for its potential as a photolabile protecting group for alcohols, phenols, and carboxylic acids. This research demonstrates that irradiation leads to the fast release of substrates, with good quantum and chemical yields, suggesting applications in controlled release and protection strategies in biochemical research (Kulikov et al., 2008).

Quantification of Polyphenols

The Fe(III)/3-hydroxy-4-nitroso-2,7-naphthalenedisulfonic acid complexes have been critically studied for quantifying polyphenols in medicinal plants. This method, based on the reduction of Fe(III) to Fe(II) and the formation of complexes, has implications for accurately measuring polyphenol content, which is vital in evaluating the therapeutic potential of plant extracts (da Silva et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

(E)-3-(4-hydroxynaphthalen-1-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-12-7-5-9(6-8-13(15)16)10-3-1-2-4-11(10)12/h1-8,14H,(H,15,16)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMRKUFLPDHHHD-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid | |

CAS RN |

150863-83-5 | |

| Record name | 3-(4-Hydroxy-1-naphthalenyl)-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150863835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)

![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)

![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233907.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)

![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)

![5-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B233934.png)

![2-(4-isopropylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide](/img/structure/B233948.png)